An In-depth Technical Guide to 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazine family, this molecule serves as a crucial scaffold in the development of novel therapeutic agents, particularly kinase inhibitors.[1][2][3] This document will delve into its structural features, physicochemical characteristics, spectral data, a proposed synthetic route, and its potential applications in drug discovery, grounded in authoritative scientific principles.
Molecular Structure and Physicochemical Properties
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a bicyclic heteroaromatic compound. Its structure features a pyrazine ring fused to a tetrahydropyridine ring, with a methyl group substitution on the nitrogen atom at position 5.
Diagram of the molecular structure of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine.
Caption: Molecular structure of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine.
| Property | Value | Source |
| Molecular Formula | C9H13N3 | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and acetonitrile. | [4] |
| pKa | The pyrazine ring is weakly basic. The pKa of the parent pyrazine is 0.65, and the introduction of the saturated nitrogen-containing ring and the methyl group will influence the overall basicity. | [5] |
Spectroscopic and Analytical Data
Detailed experimental spectra for 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine are not widely published. However, data from closely related isomers and analogues can provide valuable insights into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the protons on the tetrahydropyridine ring (a series of multiplets), and the protons on the pyrazine ring (singlets or doublets, depending on substitution). For a similar compound, 8-methyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine, the methyl protons appear as a doublet at approximately 1.36 ppm, and the saturated ring protons resonate in the range of 1.7-3.5 ppm.[1] The aromatic protons on the pyrazine ring are expected in the downfield region, typically between 7.5 and 9.0 ppm.[1][4]
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¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon, several signals for the sp³ hybridized carbons of the tetrahydropyridine ring, and signals for the sp² hybridized carbons of the pyrazine ring. For the aforementioned isomer, the methyl carbon appears around 19 ppm, while the saturated ring carbons are in the 28-39 ppm range. The aromatic carbons of the pyrazine ring are observed further downfield, typically between 130 and 155 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is expected to exhibit characteristic absorption bands:
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C-H stretching (sp³): Around 2850-3000 cm⁻¹ for the methyl and tetrahydropyridine C-H bonds.[1]
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C-H stretching (sp²): Typically above 3000 cm⁻¹ for the pyrazine C-H bonds.[1]
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C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.[1]
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C-N stretching: In the 1000-1350 cm⁻¹ range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (approximately 163). Fragmentation patterns would likely involve the loss of the methyl group, and cleavage of the tetrahydropyridine ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For a related isomer, a molecular ion peak at m/z 149 was observed, corresponding to the loss of a methyl group.[1]
Chemical Properties and Reactivity
The chemical reactivity of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is dictated by the functional groups present in its structure.
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Basicity: The nitrogen atoms in the pyrazine ring and the tertiary amine in the tetrahydropyridine ring impart basic properties to the molecule, allowing it to form salts with acids.
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N-Alkylation and N-Acylation: The secondary amine in the parent tetrahydropyrido[3,4-b]pyrazine scaffold is susceptible to alkylation and acylation reactions. The presence of the methyl group at the N-5 position in the target molecule means this specific nitrogen is a tertiary amine. The other nitrogen atoms within the ring system could potentially undergo reactions under specific conditions.
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Aromatic Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions, although the electron-withdrawing nature of the nitrogen atoms can make electrophilic substitution challenging.
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Oxidation and Reduction: The tetrahydropyridine ring can be oxidized to the corresponding pyridine, and the pyrazine ring can be reduced under certain conditions.
Proposed Synthesis Workflow
Proposed Retrosynthetic Analysis and Synthesis:
Caption: A generalized synthetic workflow for the formation of the pyrazine ring.
A more specific proposed synthesis could involve:
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Synthesis of a substituted piperidine precursor: Starting with a suitable pyridine derivative, reduction and subsequent functionalization can lead to a piperidine with the necessary amine functionalities.
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Cyclization: Reaction of the piperidine precursor with a 1,2-dicarbonyl compound, such as glyoxal, would lead to the formation of the fused pyrazine ring.
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N-Methylation: Introduction of the methyl group at the N-5 position could be achieved through reductive amination or by using a methylating agent.
Experimental Protocol Example (Hypothetical):
Step 1: Synthesis of a Diaminopiperidine Precursor
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This would likely involve a multi-step synthesis starting from a commercially available pyridine derivative.
Step 2: Cyclization to form the Tetrahydropyrido[3,4-b]pyrazine core
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Dissolve the diaminopiperidine precursor in a suitable solvent such as ethanol.
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Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal).
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Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
Step 3: N-Methylation
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Dissolve the tetrahydropyrido[3,4-b]pyrazine core in a suitable solvent.
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Add a methylating agent, such as methyl iodide, and a base, like potassium carbonate.
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Stir the reaction at room temperature until completion.
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Work up the reaction by extracting the product into an organic solvent.
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Purify the final product, 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine, by chromatography or recrystallization.
Applications in Drug Discovery
The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2][5] Derivatives of pyrido[3,4-b]pyrazines have been investigated as potent kinase inhibitors, which are crucial targets in cancer therapy.[3] The tetrahydropyridine moiety can provide a three-dimensional structure that can enhance binding to the target protein.
Potential Therapeutic Targets:
The structural features of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine make it an attractive candidate for screening against a variety of protein kinases involved in cell signaling pathways, such as those implicated in cancer and inflammatory diseases.
Caption: The role of pyrazine-based compounds as kinase inhibitors in therapeutic pathways.
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[7] Avoid contact with skin and eyes.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
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Toxicity: Pyrazine derivatives may be harmful if swallowed and can cause skin and eye irritation.[8]
Conclusion
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with significant potential in the field of drug discovery. While comprehensive experimental data for this specific molecule is limited, its structural similarity to known biologically active compounds, particularly kinase inhibitors, makes it a valuable target for further investigation. This guide provides a foundational understanding of its properties based on calculated data and information from closely related analogues, offering a starting point for researchers interested in synthesizing and evaluating this promising scaffold.
References
- Hameed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
- Supplementary Information - Rsc.org. (n.d.).
- BenchChem. (2025).
- Life Chemicals. (2019, November 19).
- Chem-Impex. (n.d.). Pyrido[3,4-b]pyrazine.
- Sigma-Aldrich. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine.
- Fisher Scientific. (2025, December 22).
- CymitQuimica. (2024, December 19).
- Advanced Biotech. (2025, January 24).
- Xia, R.J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.



